
1-Acetyl-3-aminopyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-aminopyrrole is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyrrole, characterized by an acetyl group attached to the nitrogen atom and an amino group at the third position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-aminopyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Acetyl-3-aminopyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an ethyl group.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Ethyl derivatives of the compound.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
1-Acetyl-3-aminopyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-Acetyl-3-aminopyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to active sites on target proteins, altering their activity and function .
類似化合物との比較
3-Aminopyrrole: Lacks the acetyl group, making it less reactive in certain chemical reactions.
1-Acetyl-2-aminopyrrole: Similar structure but with the amino group at the second position, leading to different reactivity and applications.
1-Acetyl-4-aminopyrrole:
Uniqueness: 1-Acetyl-3-aminopyrrole is unique due to the specific positioning of the acetyl and amino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications .
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
1-(3-aminopyrrol-1-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-5(9)8-3-2-6(7)4-8/h2-4H,7H2,1H3 |
InChIキー |
TUVUBCNKTMXRIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=CC(=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)
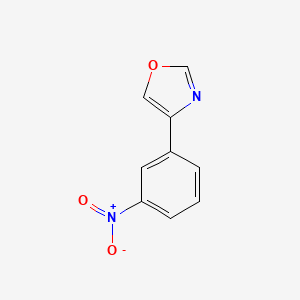

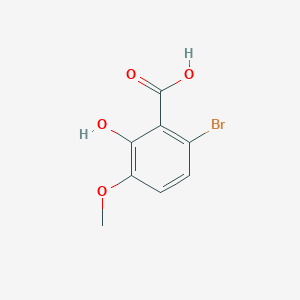
![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)
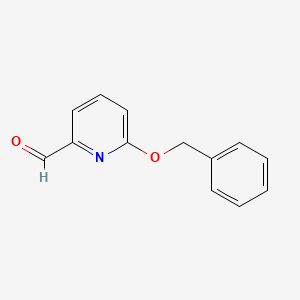
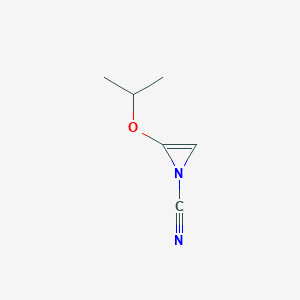

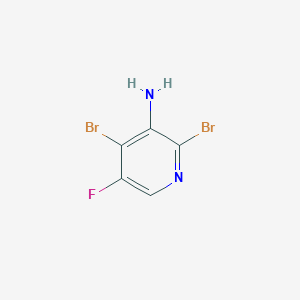
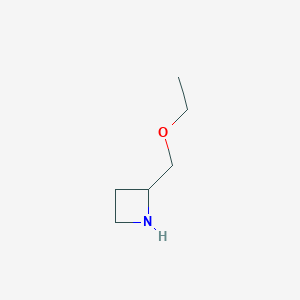


![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)

